

# An In-depth Technical Guide to the Spectroscopic Data of 2-(trimethylsilyloxy)propene

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## Compound of Interest

Compound Name: *trimethyl(prop-1-en-2-yloxy)silane*

Cat. No.: *B157659*

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## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(trimethylsilyloxy)propene (CAS No. 1833-53-0), a pivotal silyl enol ether in organic synthesis. [1] As a stable and versatile enolate equivalent, understanding its structural characterization through modern spectroscopic techniques is paramount for its effective utilization in research and development, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document delves into the nuclear magnetic resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data of 2-(trimethylsilyloxy)propene, offering not only the spectral data itself but also the rationale behind the experimental methodologies and the interpretation of the results. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability for scientists in the field.

## Introduction: The Significance of 2-(trimethylsilyloxy)propene

2-(trimethylsilyloxy)propene, also known as (isopropenyloxy)trimethylsilane or acetone enol trimethylsilyl ether, is a member of the silyl enol ether class of organic compounds. These compounds are indispensable reagents in modern organic chemistry, serving as key intermediates in a wide array of carbon-carbon bond-forming reactions.[2] Their utility stems from their ability to act as nucleophiles in reactions such as aldol additions, Michael additions, and alkylations, offering a regiochemically controlled and stable alternative to traditional enolates.[3]

The trimethylsilyl group plays a crucial role in the stability and reactivity of the enol ether. The strong silicon-oxygen bond makes the molecule isolable and purifiable by standard laboratory techniques, a distinct advantage over transiently generated enolates.[2] The choice of the trimethylsilyl group is deliberate; its relatively small steric footprint and the well-understood reactivity of the silicon-oxygen bond allow for its facile cleavage under specific reaction conditions to unmask the reactive enolate.

A thorough spectroscopic characterization of 2-(trimethylsilyloxy)propene is therefore not merely an academic exercise but a critical necessity for ensuring its purity, confirming its structure, and predicting its reactivity in complex synthetic pathways. This guide provides the essential spectroscopic data and the logic behind its acquisition and interpretation.

#### Molecular Structure and Properties:

| Property          | Value                              | Source |
|-------------------|------------------------------------|--------|
| Molecular Formula | C <sub>6</sub> H <sub>14</sub> OSi | [4]    |
| Molecular Weight  | 130.26 g/mol                       | [4]    |
| CAS Number        | 1833-53-0                          |        |
| Boiling Point     | 93-95 °C                           | [5]    |
| Density           | 0.78 g/mL at 25 °C                 |        |

Diagram of the Molecular Structure of 2-(trimethylsilyloxy)propene:

Caption: Molecular structure of 2-(trimethylsilyloxy)propene.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(trimethylsilyloxy)propene, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

## $^1\text{H}$ NMR Spectroscopy

Expertise & Experience: The choice of deuteriochloroform ( $\text{CDCl}_3$ ) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal that can be used for spectral calibration.<sup>[6]</sup> Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because of its chemical inertness and its single, sharp resonance peak that does not overlap with most organic signals.<sup>[6]</sup> A 400 MHz spectrometer provides sufficient resolution to distinguish between the closely spaced signals of the vinyl protons.

$^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ ):<sup>[1]</sup>

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment  |
|----------------------------------|--------------|-------------|---|
| 4.06                             | Singlet      | 1H          | $=\text{CH}_2$ (vinyl proton)                           |
| 4.05                             | Singlet      | 1H          | $=\text{CH}_2$ (vinyl proton)                           |
| 1.77                             | Singlet      | 3H          | $-\text{CH}_3$ (methyl protons)                         |
| 0.21                             | Singlet      | 9H          | $-\text{Si}(\text{CH}_3)_3$<br>(trimethylsilyl protons) |

Interpretation:

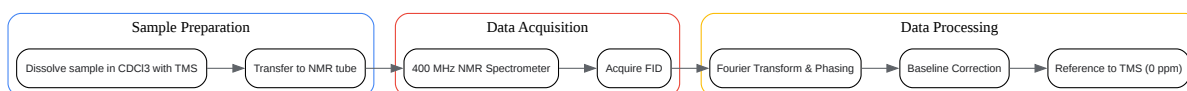
- The two singlets at  $\delta$  4.06 and 4.05 ppm, each integrating to one proton, are characteristic of the two geminal vinylic protons ( $=\text{CH}_2$ ). Their distinct chemical shifts, though very close, indicate they are diastereotopic.
- The singlet at  $\delta$  1.77 ppm, integrating to three protons, corresponds to the methyl group attached to the double bond.

- The upfield singlet at  $\delta$  0.21 ppm, with an integration of nine protons, is the characteristic signal for the nine equivalent protons of the trimethylsilyl ( $-\text{Si}(\text{CH}_3)_3$ ) group. The high electron density around the silicon atom shields these protons, causing them to resonate at a high field.

#### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of 2-(trimethylsilyloxy)propene in ~0.6 mL of  $\text{CDCl}_3$  containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
- **Instrument Setup:** Use a 400 MHz NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
- **Referencing:** Calibrate the chemical shift scale using the TMS signal at 0 ppm.

#### Diagram of $^1\text{H}$ NMR Acquisition Workflow:



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Caption: Workflow for acquiring a  $^1\text{H}$  NMR spectrum.

## $^{13}\text{C}$ NMR Spectroscopy

**Expertise & Experience:** Similar to  $^1\text{H}$  NMR,  $\text{CDCl}_3$  is the preferred solvent. The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. While direct

experimental data for 2-(trimethylsilyloxy)propene is not readily available in public databases, data from the closely related isopropoxytrimethylsilane can be used to predict the approximate chemical shifts.[7]

Predicted  $^{13}\text{C}$  NMR Data (based on isopropoxytrimethylsilane and general chemical shift trends):

| Chemical Shift ( $\delta$ , ppm) | Assignment   |
|----------------------------------|--|
| ~155                             | $\text{C}=\text{CH}_2$ (quaternary carbon)           |
| ~85                              | $=\text{CH}_2$ (vinylic carbon)                      |
| ~20                              | $-\text{CH}_3$ (methyl carbon)                       |
| ~0                               | $-\text{Si}(\text{CH}_3)_3$ (trimethylsilyl carbons) |

Interpretation:

- The downfield signal around 155 ppm is expected for the quaternary carbon of the enol ether, which is deshielded by the adjacent oxygen atom.
- The vinylic  $=\text{CH}_2$  carbon is expected to appear around 85 ppm.
- The methyl carbon attached to the double bond should resonate around 20 ppm.
- The three equivalent carbons of the trimethylsilyl group are highly shielded and will appear far upfield, close to 0 ppm.

Experimental Protocol:  $^{13}\text{C}$  NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- Instrument Setup: Use a 100 MHz (for a 400 MHz  $^1\text{H}$  instrument) NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to obtain singlets for all carbon signals. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
- Referencing: Calibrate the chemical shift scale using the  $\text{CDCl}_3$  solvent peak at 77.16 ppm. [\[8\]](#)

## Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key functional groups in a molecule. For a liquid sample like 2-(trimethylsilyloxy)propene, the spectrum can be conveniently acquired as a neat thin film between salt plates (e.g., NaCl or KBr). The key diagnostic peaks for a silyl enol ether are the C=C stretching and the Si-O-C stretching vibrations.

Characteristic IR Absorption Bands:

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment                               |
|---------------------------------|-----------|--|
| ~3090                           | Medium    | =C-H stretch (vinylic)                   |
| ~2960                           | Strong    | C-H stretch (aliphatic)                  |
| ~1645                           | Strong    | C=C stretch (enol ether)                 |
| ~1250                           | Strong    | Si-CH <sub>3</sub> symmetric deformation |
| ~1190                           | Strong    | Si-O-C stretch                           |
| ~845                            | Strong    | Si-C stretch                             |

Interpretation:

- The presence of a strong band around  $1645 \text{ cm}^{-1}$  is highly indicative of the C=C double bond of the enol ether. This is a key diagnostic peak.
- The strong absorption at approximately  $1190 \text{ cm}^{-1}$  is characteristic of the Si-O-C linkage.
- The strong bands at  $\sim 1250 \text{ cm}^{-1}$  and  $\sim 845 \text{ cm}^{-1}$  are characteristic of the trimethylsilyl group.

- The C-H stretching vibrations above and below  $3000\text{ cm}^{-1}$  distinguish between the vinylic and aliphatic protons, respectively.

#### Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** Place one drop of neat 2-(trimethylsilyloxy)propene on a clean, dry NaCl or KBr salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film.
- **Instrument Setup:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

**Expertise & Experience:** Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile organic compounds. The high energy of the electron beam (typically 70 eV) causes extensive fragmentation of the molecule, providing a characteristic "fingerprint" that is useful for structural elucidation. The fragmentation patterns of trimethylsilyl ethers are well-documented and are invaluable for interpreting the mass spectrum of 2-(trimethylsilyloxy)propene.<sup>[9][10]</sup>

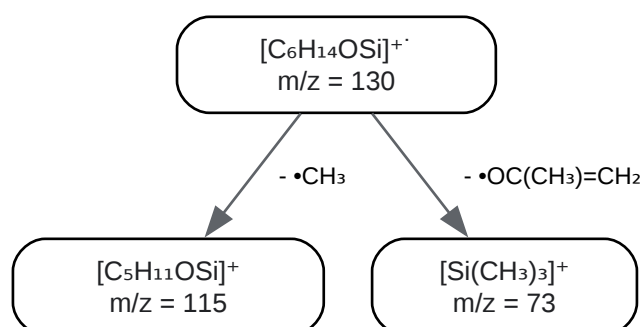
#### Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment                                |
|-----|--|
| 130 | $[M]^+$ (Molecular ion)                          |
| 115 | $[M - \text{CH}_3]^+$                            |
| 73  | $[\text{Si}(\text{CH}_3)_3]^+$                   |
| 59  | $[\text{CH}_3\text{Si}(\text{O})=\text{CH}_2]^+$ |

## Interpretation:

- Molecular Ion ( $[M]^+$ ,  $m/z$  130): The presence of the molecular ion peak confirms the molecular weight of the compound.
- $[M - CH_3]^+$  ( $m/z$  115): A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical from the silicon atom, leading to a stable silicon-containing cation. This is often the base peak in the spectrum.
- $[Si(CH_3)_3]^+$  ( $m/z$  73): This prominent peak corresponds to the trimethylsilyl cation and is a hallmark of compounds containing this group.
- $[CH_3Si(O)=CH_2]^+$  ( $m/z$  59): This fragment can arise from rearrangement and fragmentation of the molecular ion.

## Diagram of Key Mass Spectrometry Fragmentation Pathways:



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Caption: Major fragmentation pathways for 2-(trimethylsilyloxy)propene in EI-MS.

## Experimental Protocol: Electron Ionization Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of 2-(trimethylsilyloxy)propene in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer, often via a gas chromatography (GC-MS) interface.
- Ionization: Use a standard electron ionization source with an electron energy of 70 eV.



- Mass Analysis: Scan a suitable mass range (e.g.,  $m/z$  40-200) using a quadrupole or time-of-flight mass analyzer.
- Data Acquisition and Processing: The instrument software will record the mass-to-charge ratio and relative abundance of the ions to generate the mass spectrum.

## Conclusion

The spectroscopic data presented in this guide— $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS—provide a comprehensive and self-consistent characterization of 2-(trimethylsilyloxy)propene. Each technique offers a unique and complementary piece of structural information, and together they allow for the unambiguous identification and purity assessment of this important synthetic intermediate. The detailed protocols and interpretations are intended to empower researchers, scientists, and drug development professionals to confidently utilize and characterize 2-(trimethylsilyloxy)propene in their synthetic endeavors, ensuring the integrity and success of their research.

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